![molecular formula C20H30N2O3S B4964849 N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)
N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets, including ion channels and receptors. It has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to interact with the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell death. It has also been shown to improve cognitive function and memory in animal models. In cardiovascular disease, N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce blood pressure and improve vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its specificity for certain molecular targets, which allows for more precise manipulation of biological systems. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize findings.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a therapeutic agent in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide and its effects on different molecular targets and biological systems.
Synthesemethoden
N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of cyclohexylamine with piperidine-4-carboxylic acid, followed by the addition of 2,5-dimethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its ability to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular disease. In cancer research, N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-tumor effects and may have potential as a therapeutic agent in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-15-8-9-16(2)19(14-15)26(24,25)22-12-10-17(11-13-22)20(23)21-18-6-4-3-5-7-18/h8-9,14,17-18H,3-7,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQARNCKKKQDVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

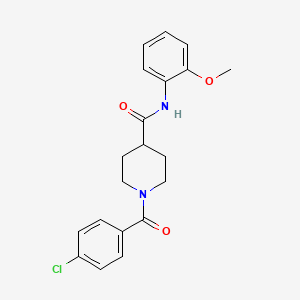
![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)
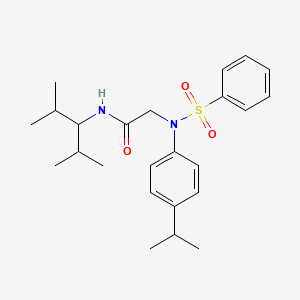
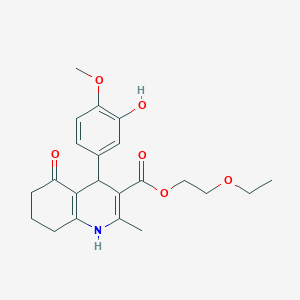
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)
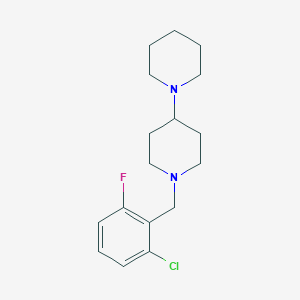
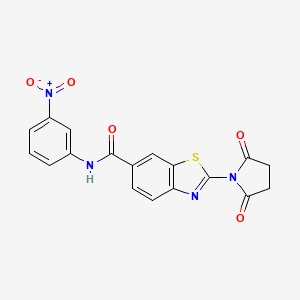
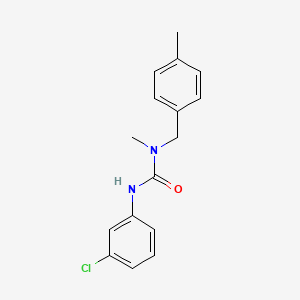
![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)